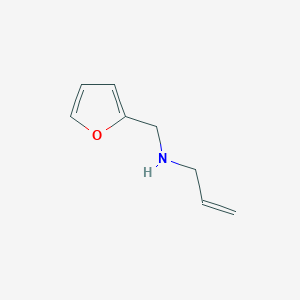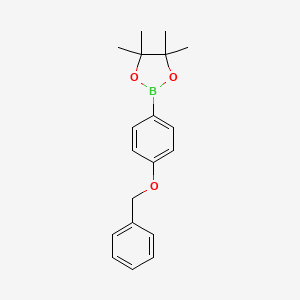
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C19H23BO3 and its molecular weight is 310.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Analysis
- 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives have been synthesized and characterized, contributing to the understanding of their molecular structure and properties. These compounds have been studied in both solid state and in solution, revealing insights into their coordination and bonding behavior (Spencer et al., 2002).
Catalysis and Polymerization
- The compound has applications in catalysis, particularly in the Suzuki-Miyaura coupling polymerization process. This involves the use of specific catalysts to polymerize monomers into polymers with defined properties, demonstrating the compound's utility in creating new materials with potentially varied applications (Yokozawa et al., 2011).
Application in Detection and Sensing
- Derivatives of this compound have shown potential in the development of fluorescence probes for detecting hydrogen peroxide in living cells. This illustrates its applicability in biological and chemical sensing, contributing to advancements in medical and environmental monitoring (Nie et al., 2020).
Use in Epoxy Resin Curing
- The compound's derivatives have been used to study the curing activity of epoxy resins, a critical process in materials science and engineering. This research contributes to the development of more efficient and effective curing agents for industrial applications (Gao et al., 2014).
Development of Novel Materials
- Its derivatives have been utilized in the synthesis of new materials, such as novel boron-containing stilbene derivatives. These materials have potential applications in advanced technology sectors like LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015).
Radiation Detection
- A derivative of this compound was integrated into plastic scintillators for enhanced thermal neutron detection, showcasing its potential in radiation detection and nuclear instrumentation (Mahl et al., 2018).
Electrochemical Studies
- Electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of this compound, have been studied. This research is significant for understanding the electrochemical behavior of organoboron compounds, which could have implications in various fields including energy storage and conversion (Tanigawa et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Benzyloxylphenylboronic Acid, Pinacol Ester, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by the oxidative addition of an electrophilic organic group to the metal catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s action primarily affects the biochemical pathway of carbon-carbon bond formation in organic synthesis . The Suzuki-Miyaura cross-coupling reaction, in which this compound is used, is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by factors such as temperature and ph .
Result of Action
The primary result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This reaction is a crucial tool in organic synthesis, enabling the construction of complex organic compounds from simpler building blocks .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base, and the reaction efficiency can be affected by the choice of these components . Additionally, the reaction is often performed in an organic solvent, and the choice of solvent can also impact the reaction outcome .
Análisis Bioquímico
Biochemical Properties
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. The compound’s boron atom forms reversible covalent bonds with hydroxyl and amino groups, facilitating its role in enzymatic reactions .
Cellular Effects
This compound influences cellular processes by modulating enzyme activity and protein interactions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through boron-mediated covalent bonding. This interaction can result in enzyme inhibition or activation, altering gene expression and protein function. The compound’s ability to form stable complexes with biomolecules underlies its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its biochemical activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its effects on cellular function and biochemical processes .
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKOKPUXZWBMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407868 | |
| Record name | 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754226-40-9 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(phenylmethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754226-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(benzyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


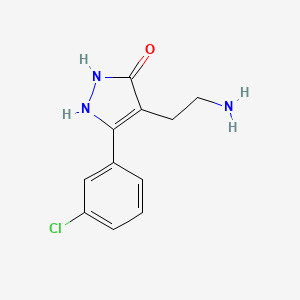
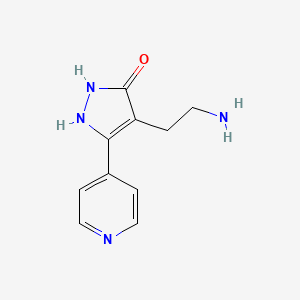





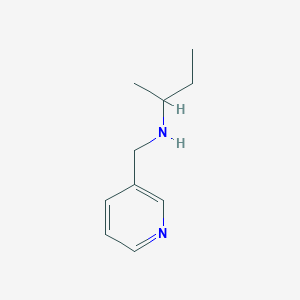
![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)
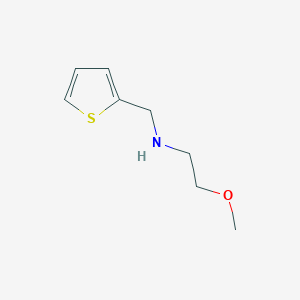
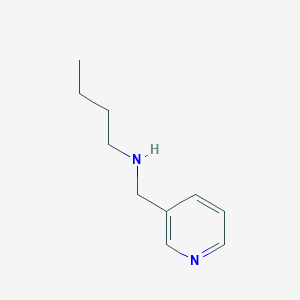
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

